1-Cyclododecene-1-carbonitrile
Description
1-Cyclohexene-1-carbonitrile (CAS 1855-63-6) is a cyclic nitrile compound with the molecular formula C₇H₉N and a molecular weight of 107.156 g/mol. Its structure comprises a six-membered cyclohexene ring with a nitrile (-C≡N) group at the 1-position . This compound is commercially available at high purity (98%) and is utilized in organic synthesis due to its reactivity, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds . Safety protocols emphasize careful handling, as it may pose health hazards upon exposure .
Properties
CAS No. |
831-92-5 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1E)-cyclododecene-1-carbonitrile |
InChI |
InChI=1S/C13H21N/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10H,1-9,11H2/b13-10+ |
InChI Key |
FVADXZSWPCBVPT-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/C#N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
1-Cyclododecene-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclododecene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the addition of the cyano group to the double bond of cyclododecene, forming the desired nitrile compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Cyclododecene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically involves hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-Cyclododecene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological properties, making it a subject of research in medicinal chemistry.
Industry: In the industrial sector, 1-Cyclododecene-1-carbonitrile is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclododecene-1-carbonitrile involves its interaction with various molecular targets and pathways. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to modify other molecules, leading to the formation of new chemical bonds and structures.
In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the nature of its derivatives.
Comparison with Similar Compounds
Table 1: Key Properties of Cyclic Nitriles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Cyclohexene-1-carbonitrile | 1855-63-6 | C₇H₉N | 107.16 | Nitrile, cyclohexene |
| 1-(Methylamino)cyclopropane-1-carbonitrile | 1698290-52-6 | Not provided | Not provided | Nitrile, cyclopropane, methylamino |
Key Observations :
- Ring Size and Strain: 1-Cyclohexene-1-carbonitrile features a six-membered ring with moderate strain due to the double bond. This structure allows for conjugation between the nitrile and the alkene, enhancing electrophilic reactivity . In contrast, 1-(methylamino)cyclopropane-1-carbonitrile contains a highly strained three-membered cyclopropane ring, which increases its reactivity in ring-opening reactions .
- Substituent Effects: The methylamino group in the cyclopropane derivative introduces nucleophilic character, enabling participation in amidation or alkylation reactions. This contrasts with the purely electron-withdrawing nitrile group in 1-cyclohexene-1-carbonitrile, which directs electrophilic attacks .
Research Findings and Limitations
- Gaps in Data: Detailed physicochemical data (e.g., melting points, solubility) for 1-(methylamino)cyclopropane-1-carbonitrile are unavailable in the provided evidence . Further studies on larger cyclic nitriles (e.g., cyclododecene derivatives) are recommended for comprehensive comparisons.
Comparative Reactivity Trends :
- Smaller rings (cyclopropane) prioritize ring-opening reactions, while larger rings (cyclohexene) favor electrophilic additions or pericyclic transformations.
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